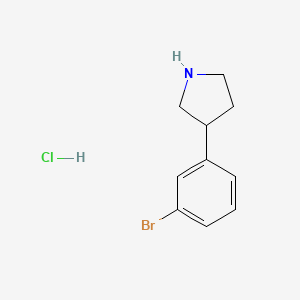

3-(3-Bromophenyl)pyrrolidine hydrochloride

描述

Significance of Pyrrolidine (B122466) Derivatives in Organic Synthesis and Medicinal Chemistry

The prevalence of the pyrrolidine scaffold in medicinal chemistry is a testament to its versatile and advantageous properties. nih.gov It is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The significance of this scaffold is enhanced by several key features. Its three-dimensional, non-planar structure allows for a thorough exploration of pharmacophore space, which is crucial for the precise spatial arrangement of functional groups that interact with biological targets. nih.govresearchgate.net

Furthermore, the stereochemistry of the pyrrolidine ring, which often contains multiple chiral centers, allows for the creation of diverse stereoisomers. nih.gov Different spatial orientations of substituents can lead to distinct biological profiles, as the binding affinity to enantioselective proteins can vary significantly between isomers. nih.govresearchgate.net The nitrogen atom within the ring imparts basicity and nucleophilicity, providing a convenient point for chemical modification. nih.gov Pyrrolidine derivatives are not only integral to drug molecules but are also widely used as organocatalysts and chiral controllers in asymmetric synthesis. nih.gov Their applications span a wide range of therapeutic areas, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. frontiersin.orgnih.gov

Historical Context of Substituted Pyrrolidines in Drug Discovery

The history of pyrrolidines in drug discovery is rooted in nature. The pyrrolidine ring is a key structural component of many natural alkaloids, such as nicotine (B1678760) and hygrine, and is also found in the amino acids proline and hydroxyproline. nih.govwikipedia.org These natural compounds provided the initial inspiration for medicinal chemists. The proline fragment, for instance, is part of numerous natural peptide hormones, including oxytocin (B344502) and vasopressin. mdpi.com

The transition from natural products to synthetic drugs saw the pyrrolidine scaffold maintain its importance. One of the early synthetic pyrrolidine-containing drugs was Captopril, an angiotensin-converting enzyme (ACE) inhibitor approved in the 1980s. pharmablock.com This marked a significant milestone, demonstrating the potential of designing drugs around this versatile core. Following this, a multitude of pyrrolidine-based drugs have been developed. For example, Protirelin, a synthetic peptide hormone containing a pyrrolidine-2-carboxamide (B126068) moiety, was developed in 1969 and is used for treating epilepsy in children and as a diagnostic tool. mdpi.com The development of such drugs highlights the enduring legacy and continued evolution of substituted pyrrolidines in the search for novel therapeutic agents. nih.gov

Overview of 3-(3-Bromophenyl)pyrrolidine (B3080377) Hydrochloride within the Pyrrolidine Class

Within the broad family of pyrrolidine derivatives, 3-(3-Bromophenyl)pyrrolidine hydrochloride is a specific chemical compound used primarily in research and as a building block in the synthesis of more complex molecules. Its structure combines the foundational pyrrolidine ring with a substituted aromatic group, making it a valuable intermediate for chemical synthesis.

This compound is classified as a halogenated phenyl pyrrolidine derivative. This classification is based on its distinct structural components:

Pyrrolidine Ring : The core five-membered saturated nitrogen heterocycle. wikipedia.org

Phenyl Group : An aromatic benzene (B151609) ring attached to the pyrrolidine structure.

Bromo Group : A bromine atom (a halogen) is substituted on the phenyl ring at the meta (3-position).

3-Substitution : The bromophenyl group is attached to the 3-position of the pyrrolidine ring.

This specific arrangement of a pyrrolidine ring substituted with a halogenated aromatic group makes it a useful building block in drug discovery and organic synthesis, particularly for creating analogues of active pharmaceutical ingredients (APIs). ossila.com

The compound is supplied as a hydrochloride salt, which is a common and important practice for amine-containing compounds in chemical and pharmaceutical research. wikipedia.orgstackexchange.com The formation of a hydrochloride salt from the basic nitrogen atom of the pyrrolidine ring confers several advantages. wikipedia.org It generally improves the compound's water solubility and stability, making it easier to handle and store. wikipedia.orgstackexchange.comsciencemadness.org Free bases of amines can be oily or waxy liquids, whereas their hydrochloride salts are often crystalline solids, which are easier to purify through recrystallization. stackexchange.com This solid form also typically has a longer shelf-life compared to the corresponding free base. wikipedia.orgsciencemadness.org The salt form can be considered a stable, latent version of the more reactive free base, which can be readily generated when needed for a chemical reaction. wikipedia.orgresearchgate.net

Compound and Property Data

Table 1: Chemical Identity of this compound Use the interactive controls to view different data points.

| Identifier | Value |

|---|---|

| IUPAC Name | 3-(3-bromophenyl)pyrrolidine;hydrochloride |

| CAS Number | 1212918-50-7 chemicalbook.com |

| Molecular Formula | C₁₀H₁₃BrClN |

| Molecular Weight | 262.57 g/mol |

| Physical Form | Solid cymitquimica.com |

Table 2: Examples of FDA-Approved Drugs Containing a Pyrrolidine Scaffold This table provides examples and is not exhaustive.

| Drug Name | Therapeutic Use | Year of Initial Approval (Approx.) |

|---|---|---|

| Captopril pharmablock.com | ACE inhibitor (Hypertension) | 1980 |

| Lisinopril pharmablock.com | ACE inhibitor (Hypertension) | 1987 |

| Aniracetam wikipedia.org | Nootropic | 1979 (in some countries) |

| Asunaprevir nih.gov | Antiviral (Hepatitis C) | 2014 |

| Alpelisib nih.gov | Anticancer | 2019 |

Structure

3D Structure of Parent

属性

IUPAC Name |

3-(3-bromophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDAIKHDAZMDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705406 | |

| Record name | 3-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203681-69-9 | |

| Record name | 3-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-bromophenyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-(3-Bromophenyl)pyrrolidine (B3080377) Hydrochloride

Established synthetic routes for 3-(3-bromophenyl)pyrrolidine hydrochloride often involve a multi-step approach that builds the molecule from readily available starting materials. These methods prioritize reliability and scalability, making them suitable for producing significant quantities of the target compound.

Multi-Step Synthesis from Pyrrolidine (B122466) Precursors

A common and practical approach to synthesizing this compound begins with a functionalized pyrrolidine precursor, such as 1-Boc-pyrrolidin-3-one. This multi-step process allows for the systematic construction of the desired molecule.

One key strategy involves the reaction of a pyrrolidine precursor with a 3-bromophenyl source. A plausible method is the Grignard reaction, where a 3-bromophenyl Grignard reagent, prepared from 3-bromoiodobenzene or a similar precursor, is reacted with a protected pyrrolidin-3-one, such as N-Boc-pyrrolidin-3-one. This reaction introduces the 3-bromophenyl group at the 3-position of the pyrrolidine ring, forming a tertiary alcohol intermediate, 1-Boc-3-(3-bromophenyl)-3-hydroxypyrrolidine.

Alternatively, a Wittig-type reaction can be employed. This would involve the reaction of a phosphonium (B103445) ylide derived from a suitable pyrrolidine precursor with 3-bromobenzaldehyde. This approach would lead to an alkene intermediate, which would then require reduction in a subsequent step.

| Reactant 1 | Reactant 2 | Key Reaction Type | Intermediate Product |

| 1-Boc-pyrrolidin-3-one | 3-Bromophenylmagnesium bromide | Grignard Reaction | 1-Boc-3-(3-bromophenyl)-3-hydroxypyrrolidine |

| Pyrrolidine-derived phosphonium ylide | 3-Bromobenzaldehyde | Wittig Reaction | 1-Boc-3-(3-bromobenzylidene)pyrrolidine |

Following the introduction of the 3-bromophenyl group, the next step is typically a reduction. In the case of the Grignard adduct, the tertiary hydroxyl group needs to be removed. This can be achieved through a two-step process involving dehydration to the corresponding alkene, followed by catalytic hydrogenation. A more direct approach would be a reductive dehydroxylation.

For the intermediate alkene from a Wittig reaction, catalytic hydrogenation is a standard method to reduce the double bond and yield the desired 3-(3-bromophenyl)pyrrolidine. Common catalysts for this transformation include palladium on carbon (Pd/C) under a hydrogen atmosphere.

After the successful synthesis of the free base, 3-(3-bromophenyl)pyrrolidine, the final step is the formation of the hydrochloride salt. This is typically accomplished by treating a solution of the free base in a suitable organic solvent, such as diethyl ether or ethyl acetate, with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The resulting hydrochloride salt then precipitates out of the solution and can be collected by filtration.

| Starting Material | Reagents | Product |

| 1-Boc-3-(3-bromophenyl)-3-hydroxypyrrolidine | 1. Acid (for dehydration) 2. H₂, Pd/C | N-Boc-3-(3-bromophenyl)pyrrolidine |

| 1-Boc-3-(3-bromobenzylidene)pyrrolidine | H₂, Pd/C | N-Boc-3-(3-bromophenyl)pyrrolidine |

| 3-(3-Bromophenyl)pyrrolidine | HCl in ether | This compound |

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of 3-(3-bromophenyl)pyrrolidine is crucial, as the biological activity of chiral molecules is often dependent on their stereochemistry. These advanced approaches aim to control the formation of stereocenters, leading to enantiomerically enriched or pure products.

C(sp³)-H Activation Strategies for Stereocontrol

A modern and efficient strategy for introducing aryl groups with stereocontrol is through transition-metal-catalyzed C(sp³)–H activation. This method involves the direct functionalization of a C-H bond on the pyrrolidine ring. For the synthesis of 3-aryl pyrrolidines, a directing group is often employed to guide the metal catalyst to a specific C-H bond.

In the context of synthesizing 3-(3-bromophenyl)pyrrolidine, a chiral auxiliary attached to the pyrrolidine nitrogen can direct a palladium catalyst to activate a C-H bond at the 3-position. Subsequent cross-coupling with an aryl halide, such as 1-bromo-3-iodobenzene, would then introduce the 3-bromophenyl group. The use of a chiral directing group allows for the stereoselective formation of one enantiomer over the other. This approach offers high atom economy and can significantly shorten synthetic sequences. Research in this area has demonstrated the feasibility of palladium-catalyzed C(sp³)–H arylation of N-Boc-pyrrolidine, which can be adapted for stereocontrol with appropriate chiral ligands or auxiliaries.

Enantioselective Synthesis Techniques

Various enantioselective techniques can be applied to the synthesis of chiral 3-(3-bromophenyl)pyrrolidine. One approach involves the asymmetric reduction of a prochiral precursor, such as 3-(3-bromophenyl)-1H-pyrrole, using a chiral catalyst. For instance, asymmetric hydrogenation with a chiral rhodium or ruthenium complex can selectively produce one enantiomer of the target compound.

Another powerful method is the use of chiral pool synthesis, starting from an enantiomerically pure precursor like L- or D-proline. While this would require more extensive chemical modifications to introduce the 3-aryl substituent, it provides a reliable way to access a specific enantiomer.

Furthermore, enantioselective cycloaddition reactions can be employed to construct the chiral pyrrolidine ring. For example, a [3+2] cycloaddition between an azomethine ylide and a suitable dipolarophile, catalyzed by a chiral metal complex, can lead to highly enantioenriched pyrrolidine derivatives. The 3-bromophenyl group could be incorporated into either the azomethine ylide or the dipolarophile.

| Stereoselective Method | Key Principle | Potential Precursor |

| C(sp³)-H Activation | Directed, stereocontrolled arylation of a C-H bond. | N-protected pyrrolidine with a chiral auxiliary. |

| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral double bond. | 3-(3-Bromophenyl)-1H-pyrrole or similar unsaturated precursor. |

| Chiral Pool Synthesis | Utilization of a readily available, enantiopure starting material. | L- or D-proline derivatives. |

| Enantioselective Cycloaddition | Chiral catalyst-controlled [3+2] cycloaddition. | Azomethine ylide and a dipolarophile, one bearing a 3-bromophenyl group. |

Utilization of Pyrrolidine-2-carboxylic Acid Derivatives

Derivatives of pyrrolidine-2-carboxylic acid, such as the naturally occurring amino acid proline, serve as versatile starting materials for the synthesis of complex pyrrolidine structures. nih.gov The presence of both a secondary amine and a carboxylic acid allows for sequential or orthogonal chemical modifications to build sophisticated molecular architectures.

A common strategy to activate the carboxylic acid group for subsequent reactions is its conversion to a more reactive acyl chloride. This transformation is typically achieved by treating the N-protected pyrrolidine-2-carboxylic acid with a standard chlorinating agent. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this purpose. evitachem.com For instance, the reaction of L-proline with chloroacetyl chloride can lead to the formation of an N-acylated product, which can then be converted to the corresponding acid chloride. beilstein-journals.org This acid chloride is a key intermediate, primed for reaction with various nucleophiles. evitachem.combeilstein-journals.org

Once the pyrrolidine-2-carbonyl chloride is formed, it can readily react with substituted aromatic amines to form an amide bond. This acylation reaction is a fundamental transformation in organic synthesis for creating peptide linkages or other amide-containing structures. The reaction typically proceeds in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. hacettepe.edu.tr The nucleophilic aromatic amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the N-aroylpyrrolidine derivative. This method provides a direct route to couple the pyrrolidine core with various aromatic systems, enabling the synthesis of a diverse library of compounds.

Chemical Reactivity and Derivatization Strategies

The 3-(3-Bromophenyl)pyrrolidine structure contains a key functional handle for diversification: the bromine atom on the phenyl ring. This feature allows for a wide range of metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnobelprize.orgnih.gov

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis due to their broad functional group tolerance and mild reaction conditions. nobelprize.orgresearchgate.net The carbon-bromine bond in the 3-(3-bromophenyl) moiety is an excellent substrate for such transformations.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for the formation of C(sp²)–C(sp²) bonds. nobelprize.orgnih.gov It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide, such as the bromophenyl group of 3-(3-bromophenyl)pyrrolidine. mdpi.com This reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring. researchgate.netmdpi.com The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst. nobelprize.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. mdpi.comresearchgate.net

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides.

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |

| 2 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 110 | >95 | mdpi.com |

| 3 | 3-Iodo-2-formyl-1-tosylpyrrole | Phenylboronic acid | PdCl₂(dppf) (10) | Ba(OH)₂ | DMF/H₂O | 120 | 80 | researchgate.net |

| 4 | Bromobenzene | Phenylboronic acid | NHC-Pd(II) complex (3c) | KOH | H₂O/2-propanol | 82 | 98 | nih.gov |

Beyond the Suzuki-Miyaura reaction, the bromophenyl moiety can participate in other significant palladium-catalyzed transformations. The Heck reaction, for example, couples the aryl bromide with an alkene to form a new carbon-carbon bond, providing a route to stilbene-like derivatives. mdpi.com The catalytic system typically consists of a palladium source, a phosphine (B1218219) ligand, and a base. mdpi.com

Another powerful method is the Buchwald-Hartwig amination, which forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This reaction is highly valuable for synthesizing N-aryl pyrrolidines and related structures. Furthermore, Sonogashira coupling can be employed to react the aryl bromide with a terminal alkyne, yielding an arylethynylpyrrolidine derivative. These varied palladium-catalyzed reactions highlight the versatility of the bromophenyl group as a synthetic handle for extensive derivatization. nih.gov

The table below illustrates different palladium-catalyzed reactions with aryl bromides.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Product Type | Ref |

| Heck | Aryl Bromide | Styrene | Pd(OAc)₂ / NHC precursor | K₂CO₃, DMF/water, 80 °C | Substituted Styrene | mdpi.com |

| Carboamination | Alkenyl Bromide | N-boc-pent-4-enylamine | Pd₂(dba)₃ / Ligand | K₃PO₄, Toluene, 100 °C | 2-(Alkenylmethyl)pyrrolidine | nih.gov |

| Arylmethylation | Coumarinyl(methyl) acetate | 3-Phenylpropanal (via enamine) | Pd(PPh₃)₄ / Pyrrolidine | DMSO, rt | α-Arylmethylated Aldehyde | nih.gov |

Functionalization of the Pyrrolidine Core

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a core structure in many biologically active molecules and natural alkaloids. frontiersin.orgnih.gov Its functionalization is a key strategy in drug discovery, allowing for the fine-tuning of pharmacological properties. frontiersin.org The presence of the secondary amine in the 3-(3-bromophenyl)pyrrolidine core provides a reactive handle for a multitude of chemical modifications.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. nih.gov For the 3-(3-bromophenyl)pyrrolidine scaffold, modifications can be systematically made to both the pyrrolidine ring and the phenyl substituent to probe interactions with biological targets.

Key modifications for SAR exploration include:

N-Alkylation/N-Arylation: The secondary amine of the pyrrolidine is readily functionalized. Introducing various alkyl, aryl, or acyl groups can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. For instance, in other classes of compounds like benztropinamines, N-substitution is a critical determinant of binding affinity at monoamine transporters. nih.gov

Substitution on the Phenyl Ring: The bromine atom can be replaced or used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide array of substituents. The position and electronic nature of these substituents can drastically alter biological activity, as seen in SAR studies of numerous compound classes where phenyl ring modifications dictate target affinity and selectivity. nih.govfrontiersin.org

Modification of the Pyrrolidine Ring: Introducing substituents at other positions of the pyrrolidine ring can influence the molecule's conformation and steric profile. For example, adding a methyl group at the C-3 position of a pyrrolidine ring in other molecular contexts has been shown to improve metabolic stability. nih.gov

A systematic approach, often guided by computational methods like 3D-QSAR, allows researchers to identify the key structural features responsible for biological activity. mdpi.com

Table 1: Representative Modifications for SAR Studies

| Modification Site | Type of Modification | Potential Impact |

|---|---|---|

| Pyrrolidine Nitrogen | N-Alkylation, N-Acylation, N-Arylation | Altering potency, selectivity, solubility, and metabolic stability |

| Phenyl Ring (C3') | Suzuki, Sonogashira, Buchwald-Hartwig coupling | Probing hydrophobic and electronic interactions with target |

The introduction of diverse functional groups is essential for creating chemical libraries with a broad range of physicochemical properties. ashp.org Each functional group imparts specific electronic, solubility, and steric effects that can influence a molecule's pharmacodynamic and pharmacokinetic behavior. ashp.org

Strategies for introducing functional groups to the 3-(3-bromophenyl)pyrrolidine core include:

Amide Bond Formation: Coupling carboxylic acids to the pyrrolidine nitrogen is a robust method to introduce a vast array of functionalities. This approach has been used to synthesize pyrrolidine hybrid molecules with inhibitory activity against various enzymes. nih.gov

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form new carbon-nitrogen bonds, extending the molecular framework.

Heterocyclic Attachments: Various heterocyclic rings can be attached to the pyrrolidine nitrogen or the phenyl ring. These moieties are often incorporated to enhance biological activity, as seen in pyrrolidine-thiazole derivatives with antibacterial properties. nih.gov

The choice of functional groups to introduce is often guided by the therapeutic target. For example, hydrogen bond donors/acceptors, hydrophobic groups, or charged moieties may be incorporated to optimize interactions with a specific receptor or enzyme active site.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group. youtube.comlibretexts.org The 3-(3-bromophenyl)pyrrolidine molecule can participate in these reactions in two primary ways: the pyrrolidine nitrogen acting as a nucleophile, or the bromophenyl ring acting as a substrate for nucleophilic aromatic substitution (SNA_r).

Pyrrolidine as a Nucleophile (SN2 Reactions): The lone pair of electrons on the secondary amine of the pyrrolidine ring makes it a good nucleophile. It can react with alkyl halides or other electrophiles in a bimolecular nucleophilic substitution (SN2) reaction. libretexts.orgchemguide.co.uk This reaction typically proceeds with backside attack, leading to an inversion of stereochemistry if the electrophilic carbon is a chiral center. libretexts.orgchemguide.co.uk The rate of SN2 reactions is sensitive to the solvent, with polar aprotic solvents often accelerating the reaction. libretexts.org

Nucleophilic Aromatic Substitution (SNA_r): While less common for simple aryl bromides, the bromine atom on the phenyl ring can be displaced by strong nucleophiles, particularly if the ring is activated by electron-withdrawing groups. More relevant is the use of the bromine atom in transition-metal-catalyzed cross-coupling reactions, which proceed through mechanisms related to nucleophilic substitution at the metal center. In a related context, the nucleophilic addition of pyrrolidine to activated thiophene (B33073) derivatives has been studied, demonstrating the nucleophilicity of the pyrrolidine ring in addition-elimination mechanisms. nih.gov

Reduction and Oxidation Reactions

Reduction and oxidation reactions are critical for modifying the oxidation state of functional groups within the 3-(3-bromophenyl)pyrrolidine scaffold. ucr.edu

Reduction: The phenyl ring is generally resistant to reduction under standard conditions, though catalytic hydrogenation at high pressure and temperature can reduce it to a cyclohexyl ring. libretexts.org More commonly, functional groups introduced onto the scaffold, such as ketones, amides, or nitro groups, can be selectively reduced. Common laboratory reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which are used to reduce carbonyl groups to alcohols. libretexts.orgmdpi.com

Oxidation: The pyrrolidine ring is susceptible to oxidation. The secondary amine can be oxidized, but more synthetically useful are oxidations at the carbon atoms alpha to the nitrogen. For instance, the metabolism of the related compound 3-(p-chlorophenyl)pyrrolidine involves alpha-oxidation to form lactam metabolites, a reaction that can be mimicked synthetically. nih.gov Oxidizing agents like chromium(VI) reagents (e.g., PCC) or conditions for Swern oxidation can be used to oxidize alcohols to ketones or aldehydes, while stronger agents can cleave C-C bonds. ucr.edulibretexts.org The direct chemical oxidation of N-protected pyrrolidines to generate N-acyliminium ions is also a known transformation, providing an intermediate for further functionalization. nih.gov

Formation of Spiro[pyrrolidine-2,3′-oxindole] Derivatives

The spiro[pyrrolidine-3,3′-oxindole] ring system is a prominent structural motif in many natural alkaloids with significant biological activity. nih.govresearchgate.netmdpi.com Pyrrolidine derivatives are key starting materials for the synthesis of these complex spirocyclic structures.

A primary method for constructing this scaffold is through 1,3-dipolar cycloaddition reactions. nih.gov This involves the reaction of an azomethine ylide, generated in situ from an α-amino acid and an aldehyde, with a dipolarophile like an isatin-derived alkene. While 3-(3-bromophenyl)pyrrolidine itself is not the direct precursor, its structural elements are incorporated into the synthetic design of the reacting partners.

Another powerful strategy is the oxidative rearrangement of tetrahydro-β-carbolines, which can be derived from tryptamine (B22526) precursors. researchgate.netmdpi.com This method involves an NBS-mediated oxidative ring contraction to afford the spiro-oxindole core. researchgate.net The versatility of these synthetic routes allows for the creation of diverse libraries of spiro compounds for drug discovery programs. nih.govresearchgate.net

Table 2: Summary of Synthetic Transformations

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| N-Alkylation (S |

Alkyl halide, base | N-substituted pyrrolidine |

| Amide Coupling | Carboxylic acid, coupling agent (e.g., EDC, HOBt) | N-acyl pyrrolidine |

| Oxidation (Lactam formation) | Oxidizing agent (e.g., RuCl₃/Oxone) | Pyrrolidinone derivative |

| 1,3-Dipolar Cycloaddition | (Involving pyrrolidine precursors) | Spiro[pyrrolidine-oxindole] |

Medicinal Chemistry and Pharmacological Investigations

Application as a Building Block in Drug Discovery

The utility of 3-(3-Bromophenyl)pyrrolidine (B3080377) hydrochloride in drug discovery stems from its status as a "privileged building block". The pyrrolidine (B122466) motif is a recurring feature in many natural products and FDA-approved drugs, indicating its compatibility with biological systems. The presence of the bromophenyl group offers a site for further chemical modification through various coupling reactions, while the secondary amine of the pyrrolidine ring allows for the introduction of diverse substituents. This versatility makes it an attractive starting point for creating large libraries of compounds for screening. The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a better exploration of three-dimensional chemical space compared to flat, aromatic systems, which can lead to improved binding affinity and selectivity for biological targets. nih.gov

The process of drug discovery involves the iterative design, synthesis, and testing of new molecules to improve their therapeutic properties. uobaghdad.edu.iqmdpi.com 3-(3-Bromophenyl)pyrrolidine hydrochloride serves as a foundational scaffold in this process. Medicinal chemists can systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties. nih.gov For instance, the bromine atom on the phenyl ring can be replaced with other functional groups using cross-coupling reactions to probe interactions with specific pockets of a target protein.

Furthermore, the nitrogen atom of the pyrrolidine ring is a key handle for derivatization. Acylation, alkylation, or arylation at this position can introduce new pharmacophoric elements. This strategic modification is exemplified in studies where novel pyrrolidine-carboxamide derivatives were developed as potent antiproliferative agents. nih.gov The optimization process involves studying the structure-activity relationships (SAR) of these new analogs to understand how specific structural changes influence biological activity. uobaghdad.edu.iq This systematic approach aims to identify a lead compound that can be advanced into further preclinical and clinical development. nih.gov

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry because its structure is frequently found in molecules that exhibit a wide range of biological activities. nih.govbohrium.comnih.gov This makes this compound an excellent template for the development of new bioactive molecules. By using this core structure as a starting point, researchers can design compounds that target various receptors and enzymes. The inherent stereochemistry of the pyrrolidine ring is also a critical feature; different stereoisomers of a drug candidate can exhibit vastly different biological profiles due to the specific three-dimensional requirements of their protein targets. nih.gov The development of spiro[pyrrolidine-3,3′-oxindoles] as potential anticancer agents highlights how the pyrrolidine motif can be incorporated into more complex, spirocyclic systems to generate novel therapeutic candidates. nih.gov

Biological Activities and Therapeutic Potential of Pyrrolidine Derivatives

Derivatives synthesized from pyrrolidine scaffolds have demonstrated a remarkable diversity of pharmacological activities. nih.govnih.gov The structural flexibility and synthetic tractability of the pyrrolidine ring have enabled its incorporation into compounds targeting a wide array of diseases. bohrium.com These activities include roles as anticancer, antimicrobial, anti-inflammatory, and central nervous system-acting agents. nih.gov The specific substitutions on the pyrrolidine ring and any attached aromatic systems are crucial in determining the ultimate biological effect and selectivity of the molecule. bohrium.com

Among the most significant therapeutic potentials of pyrrolidine derivatives is their application in oncology. nih.gov A vast body of research has shown that synthetic compounds containing the pyrrolidine core exhibit potent anticancer activity against numerous cancer cell lines. bohrium.comnih.gov These molecules can be derivatized with various chemical groups, such as spirooxindoles, thiazoles, and coumarins, to enhance their anti-proliferative effects. bohrium.com The versatility of the pyrrolidine scaffold allows it to be tailored to interact with a wide range of cancer-related biological targets. bohrium.com

Pyrrolidine derivatives have been shown to effectively inhibit the growth and proliferation of various cancer cells. researchgate.net For example, a series of novel pyrrolidine-carboxamide derivatives were evaluated for their antiproliferative activity against several human cancer cell lines, including lung (A-549), breast (MCF-7), pancreatic (Panc-1), and colon (HT-29) cancer cells. nih.gov Several of these compounds demonstrated potent activity, with one of the most active derivatives, compound 7g , showing a mean IC₅₀ value of 0.90 µM, which was more potent than the standard chemotherapy drug doxorubicin (B1662922) (IC₅₀ = 1.10 µM). nih.gov Another study focusing on a different series of pyrrolidine derivatives found that compounds 3h and 3k were highly potent inhibitors of cell proliferation in the HCT116 colon cancer cell line. bohrium.com

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| Pyrrolidine-carboxamide 7g | A-549, MCF-7, Panc-1, HT-29 (Mean) | 0.90 | Doxorubicin | 1.10 | nih.gov |

| Pyrrolidine derivative 3h | HCT116 | Potent Inhibitor | - | - | bohrium.com |

| Pyrrolidine derivative 3k | HCT116 | Potent Inhibitor | - | - | bohrium.com |

An emerging strategy in cancer therapy is the development of dual-target inhibitors that can modulate two distinct cancer-related pathways simultaneously. This approach can lead to synergistic antitumor effects and potentially overcome drug resistance. Researchers have successfully designed pyrrolidine-based compounds that act as dual inhibitors of Glutathione Peroxidase 4 (GPX4) and Mouse Double Minute 2 (MDM2). researchgate.netnottingham.ac.uk MDM2 is a key negative regulator of the p53 tumor suppressor protein, while GPX4 is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death.

A series of nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives were synthesized and identified as novel GPX4/MDM2 dual inhibitors. researchgate.netnottingham.ac.uk One particularly potent compound from this series, 3d , effectively suppressed the MDM2-mediated degradation of p53 and also reduced GPX4 levels in MCF-7 breast cancer cells. researchgate.netnottingham.ac.uk This dual action induces both apoptosis (via p53 activation) and ferroptosis (via GPX4 inhibition), representing a powerful combination strategy for inhibiting cancer cell proliferation. researchgate.net

| Compound | Target(s) | Mechanism of Action | Effect in Cancer Cells | Source |

|---|---|---|---|---|

| Spiro[pyrrolidin-oxindole] 3d | GPX4 and MDM2 | Dual Inhibition | Suppresses MDM2-mediated p53 degradation and reduces GPX4 levels, triggering both apoptosis and ferroptosis in MCF-7 cells. | researchgate.netnottingham.ac.uk |

Neuroprotective Agents

The 3-(3-Bromophenyl)pyrrolidine scaffold is of significant interest in the development of agents targeting the central nervous system. Its structural features allow for potential interactions with various receptors and enzymes implicated in neurodegeneration.

Research into compounds for neurodegenerative diseases like Alzheimer's often focuses on targets such as cholinesterases and the prevention of amyloid-beta (Aβ) plaque formation. The 3-(3-Bromophenyl)pyrrolidine structure serves as a core fragment in the design of molecules aimed at these targets. Its ability to cross the blood-brain barrier, a critical requirement for CNS-acting drugs, makes it a valuable starting point for medicinal chemists. The bromine substituent can enhance binding affinity to target proteins through halogen bonding and increased lipophilicity.

Antimicrobial and Antifungal Properties

The search for new antimicrobial agents is a global health priority, and heterocyclic compounds like pyrrolidines are a fertile ground for discovery.

The potential of pyrrolidine derivatives as antibacterial agents has been explored against a range of pathogens. While specific testing of this compound against Acinetobacter baumannii and Aeromonas hydrophila is not prominently documented, related compounds have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action can vary, from disrupting cell wall synthesis to inhibiting essential enzymes. The lipophilic nature of the bromophenyl group may facilitate the compound's passage through the bacterial cell membrane.

Anti-Inflammatory Effects

Chronic inflammation is a key component of many diseases. The pyrrolidine ring is a structural feature of several compounds with known anti-inflammatory properties. Research in this area often involves evaluating a compound's ability to inhibit pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or to reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. The anti-inflammatory potential of the 3-(3-Bromophenyl)pyrrolidine scaffold is an area of interest, with the bromophenyl moiety potentially contributing to binding at the active sites of inflammatory enzymes.

Anticonvulsant Activity

The pyrrolidine scaffold is a key component in several anticonvulsant drugs. frontiersin.org Derivatives of pyrrolidine-2,5-dione, in particular, have been extensively studied for their potential to treat epilepsy. nih.gov Research has demonstrated that these compounds can be effective in various animal models of seizures, including those induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). nih.govmdpi.com The anticonvulsant activity is strongly influenced by the nature of the substituent at the 3-position of the pyrrolidine ring. nih.gov Aromatic substituents, such as the 3-bromophenyl group, are investigated for their ability to modulate the activity of neuronal ion channels, which are primary targets for many antiepileptic drugs. nih.gov

The Maximal Electroshock Seizure (MES) test is a well-validated preclinical model used to identify anticonvulsant drugs that may be effective against generalized tonic-clonic seizures. nih.govuc.pt This test assesses a compound's ability to prevent the spread of seizures through neural tissue. uc.pt Numerous derivatives of 3-substituted pyrrolidine-2,5-diones have shown significant activity in the MES test. nih.gov For instance, a study on 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives identified compounds with potent anticonvulsant properties, with one lead compound showing a median effective dose (ED50) of 62.1 mg/kg in the MES test, which was more potent than the reference drug valproic acid. nih.gov Similarly, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives also yielded highly active compounds, with one derivative demonstrating an ED50 of 68.30 mg/kg in the MES test. mdpi.com These findings underscore the potential of 3-aryl-pyrrolidine structures in the development of new anticonvulsant therapies.

Structure-Activity Relationship (SAR) Studies

Impact of Substitutions on Binding Affinity and Selectivity

The nature and position of substituents on the aryl ring of 3-aryl-pyrrolidine derivatives are pivotal for their binding affinity and selectivity. nih.gov In the context of COX-2 inhibition, the presence of an electron-withdrawing group, such as the bromine atom in the meta position of the phenyl ring, is a key feature. nih.gov The bromine atom can increase the lipophilicity of the compound, potentially enhancing its ability to access the hydrophobic active site of the COX-2 enzyme. Furthermore, halogen bonding is a recognized non-covalent interaction that can contribute to ligand-protein binding affinity. The position of the substituent is also crucial; for many diaryl heterocycle COX-2 inhibitors, a para-substitution is preferred for optimal activity. nih.gov

Modifications for Optimized Therapeutic Efficacy

Based on SAR studies, several modifications to the 3-(3-Bromophenyl)pyrrolidine scaffold can be proposed to optimize therapeutic efficacy. For COX-2 inhibition, replacing the bromine atom with other groups known to favor COX-2 selectivity, such as a sulfonamide (SO2NH2) or methylsulfonyl (SO2Me) group at the para-position of the phenyl ring, could significantly enhance both potency and selectivity. nih.govresearchgate.net

For anticonvulsant activity, modifications often focus on the nitrogen atom of the pyrrolidine ring. Introducing various alkyl or aryl-piperazine moieties at the N-1 position has been a successful strategy to enhance potency in the MES and other seizure models. mdpi.commdpi.com The length and nature of the linker between the pyrrolidine ring and these additional fragments are also critical variables for optimization. Combining an optimal substituent at the 3-position (like the 3-bromophenyl group) with a carefully selected side chain at the N-1 position represents a key strategy for developing novel anticonvulsant candidates with improved efficacy. mdpi.commdpi.com

Mechanism of Action Investigations

The precise mechanism of action for this compound is not extensively detailed in publicly available research. However, the broader class of phenylpyrrolidine derivatives has been investigated for its interaction with a wide array of molecular targets. The activity of these compounds is heavily influenced by the nature and position of substituents on both the phenyl and pyrrolidine rings. nih.gov

Compounds containing the pyrrolidine scaffold have been designed to interact with a diverse range of biological targets. The versatility of this chemical structure allows for its incorporation into molecules targeting enzymes, receptors, and other proteins. nih.gov

Receptors: Phenylpyrrolidine derivatives have shown affinity for various receptors within the central nervous system. For instance, certain analogues have been evaluated for their interaction with the NMDA receptor, while others act as antagonists for the CXCR4 chemokine receptor. nih.govnih.gov The substitution pattern on the phenyl ring is critical in determining receptor affinity and selectivity.

Enzymes: The pyrrolidine moiety is a common feature in many enzyme inhibitors. Spiro[pyrrolidine-3,3′-oxindoles] have been identified as potential dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2). nih.gov Other derivatives have been synthesized as inhibitors of enzymes such as α-amylase, α-glucosidase, and dipeptidyl peptidase-IV (DPP-IV), which are relevant in metabolic diseases. nih.govnih.gov

Protein-Protein Interactions: The pyrrolidine scaffold has been used to develop molecules that disrupt protein-protein interactions. A notable example is its use in selective androgen receptor modulators (SARMs), where modifications to the pyrrolidine ring were shown to improve metabolic stability while maintaining potent agonistic activity. nih.gov

| Compound Class | Molecular Target | Potential Therapeutic Area | Reference |

|---|---|---|---|

| (S)-Pyrrolidines | CXCR4 Receptor (Antagonist) | Oncology (Metastasis) | nih.gov |

| Phenylcyclohexyl-pyrrolidine | NMDA Receptor | Neurological Disorders | nih.gov |

| Spiro[pyrrolidine-3,3′-oxindoles] | HDAC2 and PHB2 (Inhibitor) | Oncology | nih.gov |

| Pyrrolidine Sulfonamides | DPP-IV Enzyme (Inhibitor) | Diabetes | nih.gov |

| 4-(Pyrrolidin-1-yl)benzonitriles | Androgen Receptor (Agonist) | Hormone-related Conditions | nih.gov |

The interaction of pyrrolidine derivatives with their molecular targets leads to the modulation of protein activity. Depending on the specific structure and the target, these compounds can act as inhibitors, antagonists, or agonists. For example, in the case of enzyme inhibition, derivatives can bind to the active site, as seen with α-glucosidase inhibitors, or allosteric sites to modulate function. nih.gov Docking studies with benzofuroxan-based pyrrolidine hydroxamates targeting matrix metalloproteinases (MMPs) suggest that the hydroxamate group chelates the catalytic zinc ion while other parts of the molecule form hydrogen bonds with amino acid residues in the active site. nih.gov The stereochemistry of the pyrrolidine ring can also be a critical determinant of biological activity; for instance, the R- versus S-configuration of a methyl group at the 3-position can switch a compound from a partial to a pure antagonist of the estrogen receptor α (ERα). nih.gov

Studies on Myeloperoxidase Activity

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme found predominantly in neutrophils. nih.gov It plays a critical role in the innate immune system by catalyzing the formation of reactive oxidants, such as hypochlorous acid (HOCl), to combat pathogens. nih.govmdpi.com However, excessive or misplaced MPO activity contributes to oxidative stress and tissue damage in a variety of inflammatory diseases, including cardiovascular and neurodegenerative conditions, making it an important therapeutic target. nih.govmdpi.comcolab.ws

While extensive research has been conducted on developing MPO inhibitors, specific studies investigating the direct effect of this compound on myeloperoxidase activity are not prominent in the reviewed literature. However, research into other heterocyclic structures, including pyrrolidinone indoles, has led to the discovery of potent and irreversible MPO inhibitors. nih.gov These inhibitors often work by a mechanism-based process, where the compound is transformed by the enzyme into a reactive species that covalently binds to and inactivates it. colab.ws Given the established role of MPO in inflammation-driven pathologies, evaluating the MPO inhibitory potential of compounds like this compound could be a relevant avenue for future research. ebi.ac.uk

Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations

The therapeutic potential of any compound is critically dependent on its pharmacokinetic properties, which determine its absorption, distribution, metabolism, and excretion (ADME).

Bioavailability and Metabolic Stability

The bioavailability of a compound is influenced by factors such as its solubility and metabolic stability. 3-(3-Bromophenyl)pyrrolidine is supplied as a hydrochloride salt, a common strategy in pharmaceutical chemistry to improve the aqueous solubility and dissolution rate of basic compounds, which can positively impact oral bioavailability. fda.gov

Metabolic stability is a key factor for ensuring that a compound remains in the body long enough to exert its therapeutic effect. The pyrrolidine ring itself can be susceptible to metabolic transformations. researchgate.net Studies on analogues of 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP) show that common metabolic pathways include oxidation of the pyrrolidine ring to the corresponding lactam (pyrrolidinone). researchgate.net

A detailed metabolic study of the closely related compound 3-(p-chlorophenyl)pyrrolidine in rats provides significant insight. nih.gov This compound was found to undergo α-oxidation of the pyrrolidine ring, leading to the formation of two major types of metabolites: lactams and amino acids. nih.gov This suggests that this compound would likely undergo similar metabolic transformations. The introduction of substituents can also be used to enhance metabolic stability; for example, adding a methyl group at the C-3 position of the pyrrolidine ring has been shown to prevent metabolic instability in other series of compounds. nih.gov

| Metabolic Pathway | Resulting Metabolite Class | Key Metabolites Identified | Reference |

|---|---|---|---|

| α-Oxidation of Pyrrolidine Ring | Lactams | 4-(p-chlorophenyl)pyrrolidin-2-one, 3-(p-chlorophenyl)pyrrolidin-2-one | nih.gov |

| Amino Acids | 4-amino-3-(p-chlorophenyl)butanoic acid (Baclofen), 4-amino-2-(p-chlorophenyl)butanoic acid | nih.gov |

Brain Exposure in Preclinical Models

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is essential. The physicochemical properties of a molecule, such as its size, polarity, and charge, play a crucial role in its ability to penetrate the BBB. nih.gov

Direct preclinical studies on the brain exposure of this compound were not identified in the search. However, research on analogous compounds provides strong indications. A study on a 2-oxo-4-phenylpyrrolidine derivative in rats confirmed that it was capable of crossing the BBB in both healthy and ischemic animals, although concentrations in the intact brain were low. nih.gov Despite low concentrations, the compound elicited significant behavioral effects, such as reduced anxiety. nih.govnih.gov

Furthermore, the metabolic study of 3-(p-chlorophenyl)pyrrolidine in rats demonstrated that parenteral administration led to detectable brain levels of its primary amino acid metabolite, baclofen, which has known central nervous system activity. nih.gov This finding is significant as it shows that a 3-phenylpyrrolidine (B1306270) scaffold can lead to brain-penetrant active agents. Assessing brain exposure is a critical step in the preclinical evaluation of any compound with potential neurological targets. researchgate.net

Dose-Response Studies

While specific dose-response studies for this compound are not extensively available in publicly accessible literature, the pharmacological activities of structurally related pyrrolidine derivatives have been characterized in various investigations. These studies provide insights into the potential dose-dependent effects of this class of compounds across different biological targets. The structure-activity relationship (SAR) of pyrrolidine derivatives is a key area of research, with modifications to the pyrrolidine ring and its substituents significantly influencing their biological profiles. nih.govresearchgate.net

Research into related compounds has explored their effects in areas such as oncology, neuroscience, and infectious diseases. The dose-response relationships are typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for inhibition assays or the half-maximal effective concentration (EC50) for agonist or antagonist activity.

For instance, studies on various pyrrolidine derivatives have demonstrated their potential as anticancer agents. The antiproliferative activity is often assessed against a panel of human cancer cell lines, with dose-response curves generated to determine the concentration of the compound required to inhibit cell growth by 50%. The nature and position of substituents on the aryl ring and the pyrrolidine core have been shown to be critical for cytotoxic potency.

In the context of central nervous system (CNS) disorders, pyrrolidine-containing compounds have been evaluated for their anticonvulsant properties. nih.gov Dose-response studies in animal models of epilepsy are used to determine the effective dose (ED50) required to produce a therapeutic effect, such as protection against seizures. nih.gov

The following tables summarize dose-response data for a selection of pyrrolidine derivatives from various pharmacological studies, illustrating the range of activities and potencies observed within this class of compounds.

Table 1: Antiproliferative Activity of Pyrrolidine Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

| Pyrrolidine Derivative A | HT-29 (Colon Adenocarcinoma) | 5.2 |

| A549 (Lung Carcinoma) | 7.8 | |

| MCF-7 (Breast Adenocarcinoma) | 3.1 | |

| Pyrrolidine Derivative B | HT-29 (Colon Adenocarcinoma) | 10.5 |

| A549 (Lung Carcinoma) | 15.2 | |

| MCF-7 (Breast Adenocarcinoma) | 8.9 |

Table 2: Anticonvulsant Activity of Pyrrolidine Derivatives in Animal Models

| Compound | Seizure Model | ED₅₀ (mg/kg) |

| Pyrrolidine Derivative C | Maximal Electroshock (MES) | 25 |

| Subcutaneous Pentylenetetrazole (scPTZ) | 45 | |

| Pyrrolidine Derivative D | Maximal Electroshock (MES) | 50 |

| Subcutaneous Pentylenetetrazole (scPTZ) | 75 |

Table 3: Receptor Binding Affinity of Pyrrolidine Derivatives

| Compound | Receptor | Kᵢ (nM) |

| Pyrrolidine Derivative E | Dopamine Transporter (DAT) | 15 |

| Serotonin Transporter (SERT) | 120 | |

| Pyrrolidine Derivative F | Dopamine Transporter (DAT) | 45 |

| Serotonin Transporter (SERT) | 350 |

Computational Chemistry and Structural Analysis

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 3-(3-Bromophenyl)pyrrolidine (B3080377) hydrochloride, might interact with a biological receptor.

Molecular docking simulations for 3-(3-Bromophenyl)pyrrolidine hydrochloride would involve placing the molecule into the binding site of a target protein. The process calculates the binding energy for different conformations and orientations of the ligand. Lower binding energies typically indicate a more stable and thus more likely interaction. For this compound, key interactions would be anticipated to involve the bromophenyl ring and the pyrrolidine (B122466) nitrogen. The bromophenyl group could engage in hydrophobic and halogen bonding interactions, while the protonated nitrogen of the pyrrolidine ring is a prime candidate for forming strong hydrogen bonds with acceptor residues in a protein's active site. The outcomes of such studies are typically presented in a table summarizing the binding affinities.

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Receptors This table is for illustrative purposes to show the type of data generated from molecular docking studies.

| Target Receptor | Binding Energy (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| Receptor A | -8.2 | Tyr123, Phe256, Asp101 | π-π stacking, Halogen bond, Hydrogen bond |

| Receptor B | -7.5 | Leu54, Val87, Glu150 | Hydrophobic, Hydrogen bond |

| Receptor C | -6.9 | Trp310, Ser98 | Hydrophobic, Hydrogen bond |

A detailed analysis of the docked poses reveals the specific atomic interactions that stabilize the ligand-receptor complex. For this compound, this would involve identifying the amino acid residues that form hydrogen bonds, hydrophobic interactions, and halogen bonds. The bromine atom, for instance, can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the receptor's binding pocket. Visualizing these interactions provides critical insights into the mechanism of binding and can guide the design of more potent and selective analogs.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common method for calculating the optimized geometry and electronic properties of molecules.

DFT calculations can be employed to determine the ground-state electronic structure of this compound. These calculations provide optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the dipole moment, polarizability, and the distribution of electron density can be determined. The molecular electrostatic potential (MEP) map, for example, can be generated to visualize the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 2: Selected Predicted Molecular Parameters for 3-(3-Bromophenyl)pyrrolidine from DFT Calculations This table is for illustrative purposes to show the type of data generated from DFT studies.

| Parameter | Predicted Value |

|---|---|

| Total Energy | -2875.4 Hartree |

| Dipole Moment | 3.45 Debye |

| C-Br Bond Length | 1.91 Å |

| C-N Bond Length (pyrrolidine) | 1.48 Å |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO may be distributed across the aromatic system. This analysis helps in understanding the molecule's reactivity in various chemical reactions. nih.gov

Table 3: Predicted Frontier Orbital Energies for 3-(3-Bromophenyl)pyrrolidine This table is for illustrative purposes to show the type of data generated from HOMO-LUMO analysis.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Conformational Analysis and Stereochemical Considerations

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure, including its conformation and stereochemistry.

The pyrrolidine ring of this compound is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. researchgate.net Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. The position and orientation of the bulky 3-bromophenyl substituent will significantly influence the preferred pucker of the pyrrolidine ring. The substituent can exist in either a pseudo-axial or a pseudo-equatorial position, with the equatorial orientation generally being more stable due to reduced steric hindrance. beilstein-journals.org

Since the C3 carbon of the pyrrolidine ring is a stereocenter, this compound can exist as a pair of enantiomers, (R)- and (S)-. The absolute configuration can have a profound impact on the molecule's interaction with chiral biological receptors. Computational methods can be used to model both enantiomers and predict any differences in their binding affinities and modes of interaction with target proteins. Understanding these stereochemical nuances is critical for the development of stereochemically pure and effective molecules.

Computational Predictions of Pharmacological Properties

Computational, or in silico, methods are integral to modern drug discovery, offering rapid and cost-effective means to predict the pharmacological profiles of chemical compounds before extensive laboratory testing. researchgate.netnih.gov These predictive models analyze a molecule's structure to estimate its behavior in the body, covering absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as its potential to interact with biological targets. nih.gov

For the specific compound this compound, there is a notable absence of published research detailing its computationally predicted pharmacological properties. While the pyrrolidine scaffold is a common feature in many synthetic and natural compounds, and numerous studies have applied computational analyses to various pyrrolidine derivatives, specific data for this particular hydrochloride salt are not available in the reviewed scientific literature. researchgate.netmdpi.commdpi.com

However, to provide a framework for understanding how such an analysis would be conducted, this section outlines the standard computational tools and parameters used to evaluate the drug-likeness and potential pharmacological profile of a compound like this compound.

ADMET and Drug-Likeness Predictions

A primary step in computational analysis is the prediction of ADMET properties to assess a compound's viability as a potential drug candidate. nih.gov This process often begins with evaluating its compliance with established "drug-likeness" rules, such as Lipinski's Rule of Five. mdpi.com These rules are based on molecular properties that influence a drug's pharmacokinetics. For instance, studies on other heterocyclic compounds, including various pyrrolidine derivatives, routinely use platforms like SwissADME and admetSAR to generate these predictions. researchgate.netamazonaws.comnih.govresearchgate.net

The key parameters typically evaluated in such an analysis are summarized in the table below.

| Parameter Category | Specific Parameter | Description and Significance in Drug Discovery |

|---|---|---|

| Physicochemical Properties | Molecular Weight (MW) | Affects diffusion and transport across biological membranes. Generally, values <500 g/mol are preferred for good absorption. mdpi.com |

| LogP (Lipophilicity) | The octanol-water partition coefficient, which indicates the compound's solubility in lipids versus water. It is crucial for membrane permeability. A LogP value of ≤5 is generally considered favorable. mdpi.com | |

| Topological Polar Surface Area (TPSA) | Represents the surface area of polar atoms in a molecule. TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A TPSA ≤140 Ų is often associated with good oral bioavailability. mdpi.com | |

| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donors (HBD) and acceptors (HBA) influences solubility and membrane permeability. Lipinski's rule suggests ≤5 HBD and ≤10 HBA for good oral absorption. mdpi.com | |

| Pharmacokinetics (ADME) | Gastrointestinal (GI) Absorption | Predicts the extent to which a compound is absorbed from the gut into the bloodstream. High GI absorption is a desirable property for orally administered drugs. |

| Blood-Brain Barrier (BBB) Permeation | Indicates whether a compound is likely to cross the BBB and enter the central nervous system. This is critical for neuroactive drugs but undesirable for peripherally acting agents. | |

| Cytochrome P450 (CYP) Inhibition | Predicts if the compound is likely to inhibit major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions. | |

| Toxicity | AMES Toxicity | Predicts the mutagenic potential of a compound. A positive result suggests the compound may be a carcinogen. mdpi.com |

| hERG Inhibition | Predicts the potential for the compound to block the hERG potassium channel, which can lead to cardiotoxicity. mdpi.com |

This table describes the typical parameters evaluated in a computational ADMET and drug-likeness analysis. No specific predicted data for this compound is available in the public domain.

Molecular Docking and Target Prediction

Molecular docking is another critical computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a protein or other macromolecular target. researchgate.netmdpi.com This method helps in identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.govresearchgate.net The process involves generating various orientations (poses) of the ligand within the target's binding site and calculating a "docking score" that estimates the binding affinity. amazonaws.com

While no specific molecular docking studies for this compound have been published, research on structurally related pyrrolidine derivatives has successfully used this approach to predict interactions with various targets, including enzymes and receptors, to explore potential antibacterial, anticancer, or neuroactive properties. researchgate.netresearchgate.net Such studies provide valuable insights into the structure-activity relationships of this class of compounds. nih.gov

Advanced Research Applications and Future Directions

Development of Chemical Libraries

The structure of 3-(3-Bromophenyl)pyrrolidine (B3080377) hydrochloride is highly amenable for use as a scaffold in combinatorial chemistry and the development of diverse chemical libraries. The secondary amine of the pyrrolidine (B122466) ring allows for easy modification through reactions like nucleophilic substitution, enabling the attachment of various molecular side chains. ossila.com This functional handle is crucial for preparing analogues of active pharmaceutical ingredients (APIs). ossila.com The bromophenyl moiety offers another site for diversification, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents. This dual functionality enables the creation of large libraries of distinct compounds from a single, well-defined core structure. These libraries are invaluable for high-throughput screening campaigns aimed at identifying new lead compounds for drug discovery. The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry, known for its ability to explore three-dimensional chemical space due to its non-planar, puckered conformation. nih.gov

Role in Studying Reaction Mechanisms

While not its primary application, 3-(3-Bromophenyl)pyrrolidine hydrochloride and its derivatives are instrumental in the practical study of chemical reaction mechanisms. The synthesis of libraries based on this scaffold relies on a variety of well-established organic reactions. The outcomes of these reactions on this specific substrate—including yield, stereoselectivity, and regioselectivity—provide valuable data for understanding the scope and limitations of these transformations. For instance, reactions involving the pyrrolidine nitrogen can be influenced by the steric and electronic effects of the adjacent bromophenyl group. The preparation of pyrrolidine rings often involves methods like 1,3-dipolar cycloadditions or various aminocyclization strategies. nih.govorganic-chemistry.org Studying these synthetic routes with substituted precursors helps refine the understanding of the underlying reaction pathways. Furthermore, the presence of the bromine atom allows for the investigation of various cross-coupling reaction mechanisms, providing insight into catalyst behavior and substrate reactivity. The pyrrolidinone core, a related structure, is also noted for its versatile reactivity, offering broad scope for mechanistic exploration in medicinal chemistry. researchgate.net

Potential in Materials Science and Agrochemicals

Beyond pharmaceuticals, the structural motifs present in this compound suggest potential applications in materials science and agrochemicals. Halogenated aromatic compounds are common building blocks in the synthesis of agrochemicals, and the pyrrolidine scaffold can be incorporated to fine-tune properties such as bioavailability and target specificity.

In materials science, related pyrrolidine derivatives have shown promise. For example, chiral fluorinated pyrrolidinium (B1226570) salts have been successfully used to create molecular perovskite ferroelectrics. ossila.com These materials exhibit a Curie temperature (the temperature at which they lose their ferroelectric properties) significantly higher than their non-substituted counterparts, extending their operational range to room temperature. ossila.com This suggests that other halogenated pyrrolidines, such as this compound, could be investigated as components for new functional materials with tailored electronic or optical properties.

Emerging Therapeutic Areas for Pyrrolidine Derivatives

The pyrrolidine scaffold is a cornerstone in the development of novel therapeutic agents for a multitude of diseases. frontiersin.org Its derivatives are actively being investigated for a wide range of biological activities.

In recent years, pyrrolidine derivatives have gained significant attention as potential treatments for Type 2 Diabetes Mellitus. researchgate.netconsensus.app A primary strategy involves the inhibition of the dipeptidyl peptidase-IV (DPP-IV) enzyme, which is a key regulator of glucose homeostasis. nih.gov By inhibiting DPP-IV, these compounds can increase the levels of incretin (B1656795) hormones, leading to enhanced insulin (B600854) secretion and better control of blood glucose levels. researchgate.net Numerous studies have focused on designing and synthesizing novel pyrrolidine-based DPP-IV inhibitors, with some compounds showing high potency. nih.govresearchgate.net Another approach involves the inhibition of α-amylase, an enzyme responsible for breaking down carbohydrates. nih.gov Rhodanine-fused spiropyrrolidine derivatives have been identified as effective α-amylase inhibitors, with some showing better in vitro activity than the reference drug acarbose. nih.gov

Table 1: Research on Pyrrolidine Derivatives as Antidiabetic Agents

| Therapeutic Target | Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|

| DPP-IV Inhibition | Sulfonamide derivatives of pyrrolidine | Compound 9a identified as a potent inhibitor with an IC50 value of 41.17 nM. | nih.gov |

| DPP-IV Inhibition | Cyanopyrrolidine derivatives | Novel synthesized compounds were found to be potent antidiabetic agents in a type II diabetes rat model. | researchgate.net |

| α-Amylase Inhibition | Rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] | Showed potent α-amylase inhibition with IC50 values ranging from 1.49 to 3.06 µM. | nih.gov |

The pharmacological potential of the pyrrolidine core extends far beyond diabetes. Researchers are actively exploring its utility in a wide array of therapeutic areas. frontiersin.org The related pyrrolizine nucleus, which contains a pyrrolidine ring, is found in compounds with anti-inflammatory, antiviral, anticonvulsant, and anticancer activities. pharaohacademy.com This versatility makes the pyrrolidine scaffold a subject of intense investigation for developing new drugs against various health disorders. frontiersin.org

Table 2: Investigated Biological Activities of Pyrrolidine Derivatives

| Biological Activity | Description of Research | Reference(s) |

|---|---|---|

| Antimicrobial | Sulfonylamino pyrrolidine derivatives showed activity against S. aureus, E. coli, and P. aeruginosa. | frontiersin.org |

| Anticancer | Pyrrolizine-based derivatives have been investigated for activity against various cancer cell lines. | pharaohacademy.com |

| Anti-inflammatory | Certain derivatives were evaluated for their ability to inhibit COX-1 and COX-2 enzymes, showing potential as new NSAIDs. | nih.gov |

| Antiviral | The pyrrolidine core is a component in various molecules being explored for antiviral properties. | frontiersin.org |

| Anticonvulsant | The scaffold is present in compounds investigated for anticonvulsant effects. | frontiersin.orgpharaohacademy.com |

| Enzyme Inhibition | Derivatives have been studied as inhibitors of cholinesterase and carbonic anhydrase. | frontiersin.org |

Integration of in silico and Experimental Approaches

Modern drug discovery and materials research increasingly rely on a synergistic combination of computational (in silico) and traditional experimental methods. This integrated approach is particularly valuable in the exploration of pyrrolidine derivatives. Computational tools like molecular docking and molecular dynamics simulations are used to predict how a molecule will bind to a biological target, such as an enzyme active site. nih.govmdpi.com

This process allows researchers to screen virtual libraries of compounds and prioritize those with the highest predicted affinity and best interaction profiles for synthesis. mdpi.com For example, in silico studies have been used to examine how pyrrolidine derivatives interact with COX-1 and COX-2 enzymes to guide the development of new anti-inflammatory agents. nih.gov Similarly, molecular docking has been employed to model the binding of spiropyrrolidine derivatives to α-amylase, providing insights into their structure-activity relationships. nih.gov These computational predictions are then validated through the chemical synthesis of the most promising candidates, followed by in vitro and in vivo biological evaluation. This iterative cycle of design, prediction, synthesis, and testing accelerates the discovery process, reduces costs, and enhances the likelihood of identifying potent and selective molecules. researchgate.netmdpi.com

Table 3: Workflow of Integrated in silico and Experimental Research

| Step | Description | Example Application | Reference(s) |

|---|---|---|---|

| 1. Target Identification | A biological target (e.g., an enzyme) is selected for therapeutic intervention. | DPP-IV for diabetes treatment. | nih.govresearchgate.net |

| 2. in silico Design & Screening | Virtual libraries of pyrrolidine derivatives are designed. Molecular docking predicts binding affinity to the target. | Docking of novel pyrrolidines into the active site of DPP-IV or COX enzymes. | nih.govnih.gov |

| 3. Prioritization | Compounds with the best predicted binding energies and interactions are selected for synthesis. | Identifying candidates with high predicted potency and drug-like properties. | mdpi.com |

| 4. Chemical Synthesis | The prioritized molecules are synthesized in the laboratory. | Synthesis of rhodanine-fused spiropyrrolidines. | nih.gov |

| 5. in vitro Evaluation | The synthesized compounds are tested for biological activity against the target. | Measuring IC50 values for α-amylase or DPP-IV inhibition. | nih.govnih.gov |

| 6. in vivo Testing | The most potent compounds are tested in animal models to evaluate efficacy. | Testing hypoglycemic activity in diabetic rats. | nih.gov |

Challenges and Opportunities in Pyrrolidine-Based Drug Development

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. frontiersin.orgnih.gov Its prevalence in numerous natural products and FDA-approved drugs underscores its therapeutic relevance. mdpi.com The compound this compound serves as a pertinent example of a molecule built upon this framework, embodying both the promising opportunities and the inherent challenges associated with the development of pyrrolidine-based therapeutics. The advancement of such compounds requires a nuanced understanding of their complex chemistry and pharmacological implications.

Opportunities in Pyrrolidine-Based Drug Design

The unique structural and physicochemical properties of the pyrrolidine scaffold offer significant advantages in the design of novel therapeutics. These opportunities are rooted in its three-dimensional geometry, chemical versatility, and favorable influence on drug-like properties.